1,2,3,5,7,8-Hexachloronaphthalene
Overview
Description
Moexipril is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat. It is primarily used to treat high blood pressure (hypertension) by relaxing blood vessels, causing them to widen. This action helps prevent strokes, heart attacks, and kidney problems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moexipril hydrochloride, the commonly used form, has the IUPAC name (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid hydrochloride.
Industrial Production Methods: Industrial production of moexipril hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Moexipril undergoes various chemical reactions, including:
Hydrolysis: Conversion to its active form, moexiprilat, in the liver.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and enzymes in the liver.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products:
Moexiprilat: The active form of moexipril, formed through hydrolysis.
Scientific Research Applications
Moexipril has several scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors.
Biology: Investigated for its effects on blood pressure regulation and cardiovascular health.
Medicine: Widely used in clinical settings to manage hypertension and related conditions.
Industry: Employed in the pharmaceutical industry for the development of antihypertensive drugs
Mechanism of Action
Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals. The primary mechanism involves the inhibition of ACE activity, which catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II. By blocking this conversion, moexipril reduces blood pressure and exerts cardioprotective effects .
Comparison with Similar Compounds
- Lisinopril
- Enalapril
- Ramipril
Comparison:
- Moexipril vs. Lisinopril: Both are ACE inhibitors, but moexipril is a prodrug, whereas lisinopril is active in its administered form. Moexipril has a shorter half-life compared to lisinopril .
- Moexipril vs. Enalapril: Enalapril is also a prodrug, but it has a different metabolic pathway and pharmacokinetic profile. Moexipril is less commonly associated with a persistent cough compared to enalapril .
- Moexipril vs. Ramipril: Ramipril has a longer duration of action and is often preferred for its once-daily dosing. Moexipril, on the other hand, may require more frequent dosing .
Moexipril’s unique properties, such as its specific metabolic pathway and relatively short half-life, make it a valuable option in the treatment of hypertension, particularly for patients who may not tolerate other ACE inhibitors well.
Properties
IUPAC Name |
1,2,3,5,7,8-hexachloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQLLIUTUFJWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145833 | |
Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-94-4 | |
Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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